(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with the IUPAC name (R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide. Its molecular formula is C21H30NOPS, and it features a stereogenic sulfinamide group coupled with a diphenylphosphino-substituted 3,3-dimethyl-2-butyl chain. The 3,3-dimethyl substituent introduces significant steric bulk, which enhances enantioselectivity in asymmetric catalysis . It is commercially available (CAS 1853342-54-7) at ≥97% purity, making it a reliable tool for synthetic chemistry research .
Properties
IUPAC Name |
(R)-N-[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3/t20-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMRIDBKUKROD-FQRUVTKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H32NOPS
- Molecular Weight : 389.54 g/mol
- CAS Number : 1853342-54-7
The biological activity of this compound primarily stems from its ability to act as a kinase inhibitor. Kinases are critical enzymes in various signaling pathways, and their dysregulation is often linked to diseases such as cancer. The compound's diphenylphosphino group enhances its ability to interact with target proteins, potentially leading to inhibition of kinase activity.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, thereby exhibiting anti-cancer properties.
- Signal Transduction Modulation : It can alter signaling pathways by interfering with protein-protein interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Here are some notable findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.2 | Cell cycle arrest in G1 phase |
These values indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations.
Case Studies
-
Study on MCF-7 Cells :
- The compound was tested for its effect on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed at higher concentrations.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups. This suggests potential for therapeutic application in oncology.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : Exhibits selective inhibition against certain kinases while sparing others, which may reduce side effects.
- Bioavailability : Preliminary studies suggest reasonable bioavailability when administered orally.
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound belongs to a family of sulfinamide-phosphine ligands. Below is a comparative analysis of its structural analogues:
| Compound | Molecular Formula | CAS Number | Substituent on Phosphino Chain | Purity |
|---|---|---|---|---|
| Target Compound | C21H30NOPS | 1853342-54-7 | 3,3-dimethyl-2-butyl | ≥97% |
| (R)-N-[(S)-1-(Diphenylphosphino)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide | C21H30NOPS | 1803239-46-4 | 3-methylbutan-2-yl | 98% |
| (R)-N-[(S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-2-methylpropane-2-sulfinamide | C36H37NOP2S | 1824731-39-6 | 2-(diphenylphosphino)phenyl-ethyl | ≥95% |
Key Differences :
- Electronic Effects: The 1824731-39-6 compound features dual diphenylphosphino groups, enabling bidentate metal coordination, which is absent in the monodentate target compound .
- Backbone Complexity : The xanthene-containing analogue (CAS 2162939-89-9) has an extended aromatic system, altering solubility and metal-binding properties .
Reactivity Profile
- Steric Influence : The 3,3-dimethyl group slows ligand-metal coordination kinetics but increases enantioselectivity in asymmetric hydrogenation .
- Deprotection Efficiency : Compared to simpler sulfinamides, bulkier analogues like the target compound may require harsher acidic conditions for deprotection .
Asymmetric Catalysis
The target compound’s steric bulk makes it ideal for reactions requiring high enantiomeric excess (e.g., asymmetric allylic alkylation). In contrast, the less hindered 1803239-46-4 analogue may favor faster reaction rates but lower selectivity .
Comparative Performance
- Hydrogenation: The dual-phosphino ligand (1824731-39-6) shows superior activity in bimetallic catalysis due to chelation effects, while the target compound excels in monometallic systems .
Commercial Availability and Purity
The target compound is available from suppliers like BLD Pharm Ltd. and 百灵威 in quantities up to 100 mg at ≥97% purity . Its analogues are similarly accessible, though the dual-phosphino derivative (1824731-39-6) is priced higher due to synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
